molecular formula C9H8ClF2NO3 B11859358 Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate

Cat. No.: B11859358
M. Wt: 251.61 g/mol
InChI Key: LTZLPVBAGRBIAP-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate is a chemical compound with the molecular formula C9H8ClF2NO3 and a molecular weight of 251.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with chloro and difluoromethoxy groups, and an acetate ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate typically involves the reaction of 4-chloro-5-(difluoromethoxy)pyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or amines.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Biological Activity

Methyl 2-(4-chloro-5-(difluoromethoxy)pyridin-2-yl)acetate, with the CAS number 1805955-19-4, is a compound that has garnered attention in various fields, particularly in pharmaceuticals and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C9H8ClF2NO3
  • Molar Mass : 251.61 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyridine ring substituted with a chloro group and a difluoromethoxy group, contributing to its unique reactivity and biological properties.

This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and increased fatty acid oxidation, making this compound a candidate for treating metabolic disorders such as obesity and dyslipidemia .

Pharmacological Studies

  • Inhibition of ACC : Research indicates that this compound effectively inhibits both ACC1 and ACC2 isoforms, which are pivotal in fatty acid synthesis. Studies have shown that doses as low as 0.3 mg/kg can significantly reduce fatty acid synthesis in animal models .
  • Cell Viability Studies : In vitro studies using HepG2 cells demonstrated that treatment with this compound resulted in decreased viability of cancer cells, suggesting potential anti-cancer properties .
  • Effects on Lipid Profiles : Animal studies have reported that administration of this compound led to significant reductions in hepatic cholesterol and triglyceride levels, indicating its utility in managing hyperlipidemia .

Case Studies

StudyModelFindings
Study 1HepG2 CellsReduced cell viability with IC50 values indicating effective cytotoxicity at specific concentrations.
Study 2Rat ModelSignificant reduction in body weight gain and improved lipid profiles after treatment with varying doses (3, 10, and 30 mg/kg).
Study 3In Vitro Enzyme AssaysDemonstrated effective ACC inhibition with dose-dependent responses observed.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, long-term studies are necessary to fully understand its safety implications in humans.

Properties

Molecular Formula

C9H8ClF2NO3

Molecular Weight

251.61 g/mol

IUPAC Name

methyl 2-[4-chloro-5-(difluoromethoxy)pyridin-2-yl]acetate

InChI

InChI=1S/C9H8ClF2NO3/c1-15-8(14)3-5-2-6(10)7(4-13-5)16-9(11)12/h2,4,9H,3H2,1H3

InChI Key

LTZLPVBAGRBIAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=N1)OC(F)F)Cl

Origin of Product

United States

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